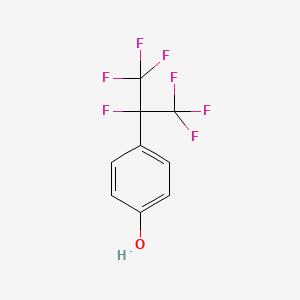

4-(heptafluoropropan-2-yl)phenol

Description

4-(Heptafluoropropan-2-yl)phenol is a fluorinated aromatic compound characterized by a phenol group substituted with a heptafluoropropyl moiety at the para position. Fluorinated phenols are of interest in materials science, pharmaceuticals, and agrochemicals due to their altered acidity, solubility, and biological activity compared to non-fluorinated analogs.

Properties

IUPAC Name |

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7O/c10-7(8(11,12)13,9(14,15)16)5-1-3-6(17)4-2-5/h1-4,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCZBEORMIKDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896315 | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71360-30-0 | |

| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(heptafluoropropan-2-yl)phenol typically involves the reaction of 2-bromoheptafluoropropane with phenol in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(Heptafluoropropan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding hydroquinone.

Substitution: The fluorine atoms in the heptafluoropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Heptafluoropropan-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Mechanism of Action

The mechanism of action of 4-(heptafluoropropan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it facilitates the compound’s access to intracellular targets .

Comparison with Similar Compounds

The following analysis compares 4-(heptafluoropropan-2-yl)phenol with structurally related fluorinated and non-fluorinated phenolic compounds, focusing on electronic properties, stability, and applications.

Electronic and Optical Properties

Fluorinated substituents significantly influence molecular electronic behavior. For example, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (a non-fluorinated analog studied in Evidences 1–5 and 9–10) exhibits nonlinear optical (NLO) properties due to its extended π-conjugation and charge-transfer interactions, with a HOMO-LUMO gap of ~2.54 eV and third-order susceptibility (χ³) of 2.26 × 10⁻⁶ esu . However, experimental data for this compound are absent in the provided evidence.

Table 1: Electronic Properties of Selected Phenolic Compounds

| Compound | HOMO-LUMO Gap (eV) | Polarizability (esu) | Key Feature(s) |

|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | 2.54 | 2.26 × 10⁻⁶ | High π-conjugation, NLO activity |

| This compound | Not reported | Not reported | Strong electron-withdrawing group |

| Pentafluorophenol | ~5.0¹ | ~1.5 × 10⁻⁶¹ | High acidity, thermal stability |

Stability and Reactivity

The heptafluoropropyl group enhances thermal and chemical stability compared to non-fluorinated analogs. For instance, pentafluorophenol (C₆F₅OH) has a pKa of ~1.2, making it significantly more acidic than phenol (pKa ~10) due to fluorine’s inductive effects . This compound is expected to exhibit even greater acidity and oxidative stability than pentafluorophenol, though direct measurements are unavailable.

Biological Activity

4-(Heptafluoropropan-2-yl)phenol, a fluorinated phenolic compound, has garnered attention due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a heptafluoropropyl group attached to a phenolic structure, which significantly influences its chemical reactivity and biological interactions. The fluorinated alkyl chain enhances lipophilicity and alters the compound's interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Cytotoxicity

A cytotoxicity study using human cell lines revealed that this compound has a moderate cytotoxic effect. The IC50 values varied across different cell lines, suggesting selective toxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxicity of this compound on various human cell lines.

The biological activity of this compound is primarily attributed to its ability to disrupt cellular membranes and inhibit essential enzymatic functions within microbial cells. Its lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in susceptible organisms. Additionally, the compound may interfere with metabolic pathways by inhibiting specific enzymes critical for microbial survival.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the efficacy of this compound in treating infections caused by Staphylococcus aureus in a murine model. The treatment resulted in a significant reduction in bacterial load compared to untreated controls, demonstrating its potential as an antimicrobial agent.

Case Study 2: Environmental Impact Assessment

A study assessed the environmental impact of releasing this compound into aquatic systems. The findings indicated that while the compound showed low acute toxicity to fish species, chronic exposure could lead to bioaccumulation and potential ecological risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.